molecular formula C23H18IN3O6 B10902928 N-[2-(2-hydroxy-3-methoxyphenyl)-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-1,3-benzodioxole-5-carboxamide

N-[2-(2-hydroxy-3-methoxyphenyl)-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B10902928
M. Wt: 559.3 g/mol
InChI Key: SDBIPABLIKRLEU-UHFFFAOYSA-N
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Description

N-[2-(2-hydroxy-3-methoxyphenyl)-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-1,3-benzodioxole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a benzodioxole moiety, which is often found in bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-hydroxy-3-methoxyphenyl)-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-1,3-benzodioxole-5-carboxamide typically involves multiple steps

    Quinazolinone Core Synthesis: The quinazolinone core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and isatoic anhydride under acidic conditions.

    Introduction of the Benzodioxole Moiety: The benzodioxole moiety can be introduced through a coupling reaction using appropriate reagents such as palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl groups, while substitution reactions can introduce various functional groups at the iodine position.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological pathways involving quinazolinone derivatives.

    Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-hydroxy-3-methoxyphenyl)-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-1,3-benzodioxole-5-carboxamide is unique due to the combination of its quinazolinone core and benzodioxole moiety. This combination may confer unique biological activities and chemical reactivity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H18IN3O6

Molecular Weight

559.3 g/mol

IUPAC Name

N-[2-(2-hydroxy-3-methoxyphenyl)-6-iodo-4-oxo-1,2-dihydroquinazolin-3-yl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C23H18IN3O6/c1-31-18-4-2-3-14(20(18)28)21-25-16-7-6-13(24)10-15(16)23(30)27(21)26-22(29)12-5-8-17-19(9-12)33-11-32-17/h2-10,21,25,28H,11H2,1H3,(H,26,29)

InChI Key

SDBIPABLIKRLEU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C2NC3=C(C=C(C=C3)I)C(=O)N2NC(=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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